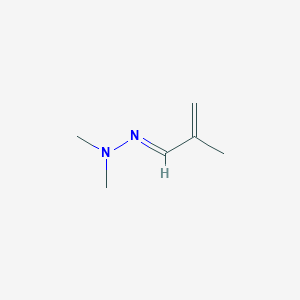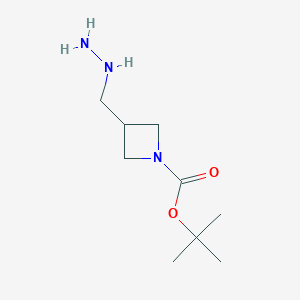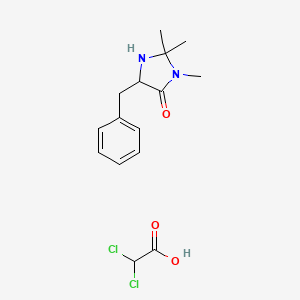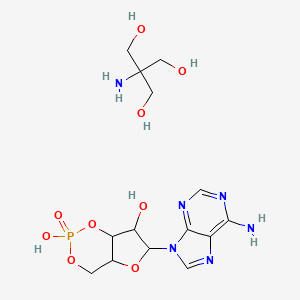![molecular formula C12H6N2S4 B15124932 1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B15124932.png)
1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV typically involves the formation of carbon-sulfur and nitrogen-sulfur bonds. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the addition of hydrazine hydrate, can yield the desired thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of stable and accessible sulfur sources, such as elemental sulfur, can be advantageous for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
1,2,5-Thiadiazole: Another member of the thiadiazole family with similar chemical properties.
1,3,4-Thiadiazole: Known for its biological activities and applications in drug development.
Benzothiadiazole: Used in organic electronics and as a building block for more complex molecules.
Uniqueness
1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of advanced materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C12H6N2S4 |
|---|---|
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
4,6-dithiophen-2-ylthieno[3,4-c][1,2,5]thiadiazole |
InChI |
InChI=1S/C12H6N2S4/c1-3-7(15-5-1)11-9-10(14-18-13-9)12(17-11)8-4-2-6-16-8/h1-6H |
Clave InChI |
KXASLJJPAUTMIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=S=C(C3=NSN=C32)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside](/img/structure/B15124867.png)


![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene](/img/structure/B15124884.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B15124886.png)


![2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid](/img/structure/B15124905.png)
![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B15124914.png)


